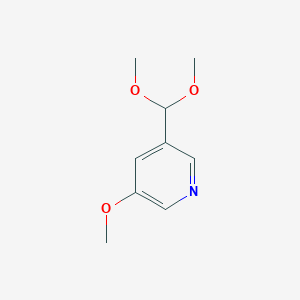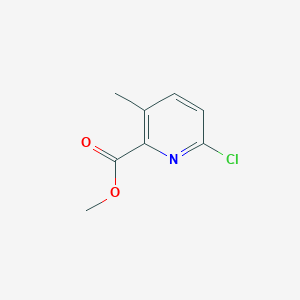![molecular formula C8H5N5O2 B1391023 7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one CAS No. 1211170-88-5](/img/structure/B1391023.png)
7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
Vue d'ensemble
Description
The compound is a derivative of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine class . These types of compounds are often used to develop functionalized ligands to target adenosine receptors .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines have been synthesized by introducing an alkyl or aralkyl and a sulfonyl group .Applications De Recherche Scientifique
Traitement du cancer : Inhibition de la protéine BCL-XL
Des composés liés à la 7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one ont été identifiés comme des inhibiteurs potentiels de la protéine BCL-XL. Ces inhibiteurs peuvent agir comme des agents pro-apoptotiques, ce qui les rend précieux pour le traitement du cancer. Ils induisent l'apoptose dans les cellules cancéreuses, qui est un processus de mort cellulaire programmée souvent défectueux dans les tissus cancéreux .
Activité anticancéreuse : Inhibition de la tyrosine kinase A du récepteur de la tropomyosine (TrKA)
Des études récentes ont synthétisé de nouveaux composés avec une structure de base similaire à la this compound en tant qu'inhibiteurs potentiels de la tyrosine kinase A du récepteur de la tropomyosine (TrKA). Ces composés ont montré une activité anticancéreuse puissante et ont été évalués par des études de docking moléculaire et d'ADME, indiquant leur efficacité contre diverses lignées cellulaires cancéreuses .
Synthèse d'hétérocycles à activité biologique
La réactivité de composés comme la this compound sert de précurseur pour la synthèse de divers hétérocycles. Ces hétérocycles ont montré des activités biologiques intéressantes, prometteuses pour le développement de nouveaux agents pharmacologiques .
Développement d'agents chimiothérapeutiques
Les caractéristiques structurales des dérivés de la this compound en font des candidats appropriés pour le développement de nouveaux agents chimiothérapeutiques. Leur capacité à interagir avec des cibles cellulaires spécifiques peut être exploitée pour créer des médicaments avec moins d'effets secondaires et une efficacité améliorée .
Ciblage de la fusion des gènes
Des composés avec un cadre similaire à la this compound ont été utilisés pour cibler les fusions de gènes dans les cancers. Ces fusions de gènes conduisent souvent à l'expression de protéines cancérigènes, et leur inhibition peut fournir une voie pour la médecine de précision en oncologie .
Induction d'un arrêt du cycle cellulaire
Certains dérivés de la this compound ont été trouvés pour induire un arrêt du cycle cellulaire, en particulier en phase G2/M. Cet effet peut être exploité pour arrêter la prolifération des cellules cancéreuses, offrant un autre angle pour la thérapie contre le cancer .
Induction de l'apoptose
Certains dérivés montrent également un effet d'induction de l'apoptose élevé, ce qui est crucial pour l'élimination des cellules cancéreuses. En induisant l'apoptose, ces composés peuvent réduire efficacement la croissance tumorale et compléter les traitements contre le cancer existants .
Synthèse en plusieurs étapes de dérivés de l'acide tétrahydroptéroïque
La chimie des pyrido[4,3-d]pyrimidines, qui sont étroitement liées au composé en question, a été utilisée dans la synthèse en plusieurs étapes de dérivés de l'acide tétrahydroptéroïque. Ces dérivés ont des applications potentielles dans divers domaines thérapeutiques .
Mécanisme D'action
Target of Action
The primary target of 7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to the arrest of cell proliferation . This is particularly significant in the context of cancer treatment, where uncontrolled cell proliferation is a key characteristic of tumor cells .
Pharmacokinetics
These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The result of the compound’s action is a significant inhibition of cell proliferation, particularly in tumor cells . This is evidenced by the compound’s cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . Additionally, the compound induces apoptosis within HCT cells .
Analyse Biochimique
Biochemical Properties
7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of these enzymes, inhibiting their activity and thus affecting cell proliferation. Additionally, it has been shown to interact with proteins involved in apoptosis, thereby influencing cell death pathways .
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cells, it has been observed to induce cell cycle arrest and promote apoptosis . This compound influences cell signaling pathways, including the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, it affects gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as CDKs, inhibiting their kinase activity . This inhibition leads to the accumulation of cells in the G1 phase of the cell cycle, preventing their progression to the S phase . Additionally, the compound can activate apoptotic pathways by interacting with pro-apoptotic proteins, thereby promoting programmed cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to a marked increase in toxic side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes . The compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels . Additionally, it interacts with cofactors such as NADH and FADH2, influencing cellular respiration and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be transported across cell membranes by specific transporters, including ABC transporters . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . Binding proteins also play a role in its distribution, affecting its localization within cells .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . It can also be transported into the nucleus, where it affects gene expression by interacting with nuclear receptors and transcription factors . Post-translational modifications, such as phosphorylation, can influence its localization and activity within specific cellular compartments .
Propriétés
IUPAC Name |
11-hydroxy-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5O2/c14-8-7-5(2-4-12(8)15)13-6(10-11-7)1-3-9-13/h1-4,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUDMJODNYMNKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=C1N3C(=CC=N3)N=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chloro-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1390944.png)


![N-(3-(1H-imidazol-1-yl)propyl)-4,7-dimethoxybenzo[d]thiazol-2-amine](/img/structure/B1390951.png)

![[1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1390956.png)
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1390957.png)





